molecular formula C13H15F2NO3 B7575290 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid

3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid

Cat. No. B7575290
M. Wt: 271.26 g/mol
InChI Key: YXBKSJYUYCONHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid, also known as DFPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. DFPA is a derivative of the amino acid proline and has been found to exhibit unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to have various biochemical and physiological effects on cells and organisms. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on healthy cells. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth.

Advantages and Limitations for Lab Experiments

3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for specific targets. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid. One area of interest is the development of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid-based therapeutics for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid and its potential targets. Finally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid could be used as a tool in the study of various signaling pathways and cellular processes.

Synthesis Methods

3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid can be synthesized through a multistep process that involves the reaction of proline with various reagents such as 3,5-difluorobenzoyl chloride and isopropylamine. The synthesis of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been extensively studied and optimized to produce high yields and purity.

Scientific Research Applications

3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

3-[(3,5-difluorobenzoyl)-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-8(2)16(4-3-12(17)18)13(19)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBKSJYUYCONHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)O)C(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid

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